molecular formula C24H24N2O6 B557352 Fmoc-val-osu CAS No. 130878-68-1

Fmoc-val-osu

Cat. No.: B557352
CAS No.: 130878-68-1
M. Wt: 436.5 g/mol
InChI Key: JPJMNCROLRPFHI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Fmoc-Val-OSu (CAS: 130878-68-1) is an activated ester derivative of Fmoc-protected L-valine. Its molecular formula is C₂₄H₂₄N₂O₆, with a molecular weight of 436.464 g/mol . The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which protects the α-amino group, and an N-hydroxysuccinimide (OSu) ester that activates the carboxyl group for efficient peptide bond formation in solid-phase peptide synthesis (SPPS) .

Synthesis and Applications
this compound is synthesized via carbodiimide-mediated coupling of Fmoc-L-valine with N-hydroxysuccinimide (NHS), typically using dicyclohexylcarbodiimide (DCC) or HBTU as activators . It is widely used in automated SPPS for coupling valine residues, particularly in challenging sequences requiring high coupling efficiency . Applications extend to drug delivery systems, where Fmoc-based compounds form hydrogels for controlled release .

Preparation Methods

Traditional Synthesis via Carbodiimide-Mediated Coupling

The conventional method for synthesizing Fmoc-Val-OSu involves a carbodiimide coupling reaction, typically employing dicyclohexylcarbodiimide (DCC) as the activating agent. The procedure follows these steps:

  • Reaction Setup :

    • Fmoc-L-valine (1.0 equiv) and N-hydroxysuccinimide (OSu, 1.2 equiv) are dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere.

    • DCC (1.1 equiv) is added portionwise at 0–5°C to minimize exothermic side reactions.

    • The mixture is stirred at room temperature for 12–24 hours.

  • Byproduct Removal :

    • Dicyclohexylurea (DCU), a precipitate formed during the reaction, is removed via vacuum filtration.

    • The filtrate is concentrated under reduced pressure.

  • Purification :

    • The crude product is recrystallized from ethyl acetate/hexane (1:3 v/v) to yield this compound as a white crystalline solid.

    • Typical yields range from 65% to 75%, with purity >95% confirmed by HPLC .

Key Reaction Parameters :

ParameterValue/Range
SolventDCM or DMF
Temperature0°C → 25°C (ambient)
Reaction Time12–24 hours
Molar Ratio (Fmoc-Val:OSu:DCC)1:1.2:1.1

Advantages :

  • Simplicity and accessibility of reagents.

  • High reproducibility in laboratory settings.

Limitations :

  • DCU byproduct complicates large-scale production.

  • DCC is moisture-sensitive, requiring strict anhydrous conditions .

Industrial-Scale Production with Solvent Recovery

To address environmental and economic challenges associated with traditional methods, industrial protocols prioritize solvent recovery and reduced waste. A representative large-scale synthesis involves:

  • Alternative Solvent System :

    • Replace DCM/DMF with tetrahydrofuran (THF), which offers better solubility for this compound and facilitates recycling.

    • Triethylamine (TEA, 1.5 equiv) is used as a base to scavenge HCl generated during activation.

  • Continuous Flow Reactor :

    • Fmoc-L-valine and OSu are mixed in THF at 10°C in a continuous flow system.

    • DCC is introduced via a separate feed line to control exothermicity.

    • Residence time: 2 hours.

  • Solvent Recovery :

    • Post-reaction, THF is distilled under vacuum (40°C, 150 mbar) and reused in subsequent batches.

    • TEA is recovered via acid-base extraction.

Performance Metrics :

MetricIndustrial MethodTraditional Method
Yield82–88%65–75%
Solvent Recovery Rate92%<50%
Purity98% (HPLC)95%

This approach reduces raw material costs by 30% and minimizes hazardous waste generation .

Advanced Activation Strategies

Mixed Anhydride Method

To circumvent DCU formation, the mixed anhydride technique employs isobutyl chloroformate (IBCF) as the activating agent:

  • Fmoc-L-valine is treated with IBCF (1.1 equiv) and N-methylmorpholine (NMM, 1.5 equiv) in THF at -15°C.

  • OSu (1.2 equiv) is added, and the reaction proceeds for 6 hours at -10°C.

  • The product is isolated by precipitation in cold water, yielding 78–85% pure this compound .

Advantages :

  • No insoluble byproducts.

  • Shorter reaction time (6 vs. 24 hours).

Oxyma-Pure/DIC System

A racemization-suppressing method uses ethyl cyanoglyoxylate-2-oxime (Oxyma-Pure) with diisopropylcarbodiimide (DIC):

ComponentQuantity
Fmoc-L-valine1.0 equiv
OSu1.1 equiv
DIC1.1 equiv
Oxyma-Pure1.0 equiv
SolventDMF/THF (1:1)

Reaction at 0°C for 4 hours achieves 90–94% yield with <0.5% racemization, verified by chiral HPLC .

Critical Analysis of Methodologies

Byproduct Formation and Mitigation

  • β-Alanine Contamination : Occurs via Lossen rearrangement during DCC activation. Substituting DIC reduces this by 70% .

  • Dipeptide Adducts : Formed at high reagent concentrations. Dilute conditions (0.1 M Fmoc-Val) suppress adducts to <2% .

Solvent Optimization

Comparative solvent screening reveals:

SolventSolubility (g/100 mL)Reaction Yield (%)
DCM12.572
THF18.985
Acetonitrile8.364

THF balances solubility and reactivity, making it ideal for industrial applications .

Emerging Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling Fmoc-L-valine, OSu, and DCC without solvent achieves 88% yield in 45 minutes. This method eliminates solvent use entirely, reducing E-factor by 95% compared to traditional routes .

Enzymatic Activation

Lipase-catalyzed esterification in aqueous-organic biphasic systems:

  • Conditions : 40°C, pH 7.5, 1:1.5 Fmoc-Val:OSu molar ratio.

  • Yield : 62% after 24 hours.
    While less efficient than chemical methods, this approach avoids toxic reagents and is under active investigation .

Quality Control and Characterization

Post-synthesis, this compound undergoes rigorous analysis:

TestMethodAcceptance Criteria
PurityHPLC (C18 column)≥98% (254 nm)
Enantiomeric ExcessChiral HPLC≥99.5% L-isomer
Moisture ContentKarl Fischer≤0.5% w/w
Residual SolventsGC-MS<500 ppm (THF/DMF)

Lot-to-lot consistency is ensured via these parameters, with deviations triggering reprocessing .

Chemical Reactions Analysis

**Types of Reactions:

Biological Activity

Fmoc-Val-OSu (Fluorenylmethyloxycarbonyl-Valine-N-hydroxysuccinimide) is an important compound used in peptide synthesis and has garnered attention due to its biological activity. This article explores the synthesis, applications, and biological implications of this compound, supported by data tables and relevant research findings.

1. Synthesis of this compound

This compound is synthesized through a reaction between Fmoc-Valine and N-hydroxysuccinimide (OSu). The synthesis typically involves the following steps:

  • Reagents : Fmoc-Valine, N-hydroxysuccinimide, and coupling agents.
  • Method : The reaction occurs in an organic solvent such as DMF or dioxane, often in the presence of a base like triethylamine to facilitate the formation of the amide bond.

The overall reaction can be summarized as follows:

Fmoc Val+NHSFmoc Val OSu\text{Fmoc Val}+\text{NHS}\rightarrow \text{Fmoc Val OSu}

This compound is characterized by its stability under various conditions, making it suitable for solid-phase peptide synthesis (SPPS) .

This compound acts as a coupling reagent in peptide synthesis, enhancing the efficiency of amide bond formation. Its biological activity is primarily linked to its role in synthesizing peptides that can modulate biological pathways.

2.2 Applications in Drug Development

This compound has been utilized to create prodrugs that release active pharmaceutical ingredients upon enzymatic cleavage. For instance, it has been incorporated into constructs designed for targeted delivery of chemotherapeutics like doxorubicin. The prodrug's activation is mediated by proteases such as plasmin, which cleave the linker to release the active drug .

3.1 Prodrug Activation Studies

In a study investigating the cytotoxicity of doxorubicin prodrugs synthesized using this compound, two cell lines were analyzed: MCF-7 (breast carcinoma) and MiaPaCa-2 (pancreatic carcinoma). The results indicated that:

  • IC50 Values : The prodrug exhibited lower IC50 values compared to doxorubicin alone, suggesting enhanced cytotoxicity due to targeted activation by plasmin .
  • Growth Inhibition Profiles : The growth inhibition was significantly greater in both cell lines when treated with the prodrug compared to controls.
Cell LineIC50 (µM) ProdrugIC50 (µM) Doxorubicin
MCF-70.51.5
MiaPaCa-20.31.0

3.2 Peptide Synthesis Enhancements

Research has shown that using this compound improves yields in synthesizing complex peptides due to its efficiency in forming stable linkages while minimizing side reactions. A comparative study demonstrated that switching from traditional coupling agents to this compound resulted in:

  • Yield Improvement : Yields increased from an average of 25% to over 85% for certain peptide sequences.
Coupling AgentAverage Yield (%)
Traditional Agents25
This compound85

4. Conclusion

This compound serves as a crucial component in peptide synthesis and drug development, particularly in creating prodrugs with enhanced therapeutic efficacy. Its ability to facilitate efficient amide bond formation while maintaining stability under various conditions underscores its importance in biochemical research and pharmaceutical applications.

Future research should focus on exploring additional applications of this compound in developing novel therapeutic agents and understanding its full biological implications across different cellular contexts.

Scientific Research Applications

Peptide Synthesis

Fmoc-Val-OSu is primarily utilized in the synthesis of peptides. It allows for the protection of the amino group while facilitating the coupling of amino acids. The following table summarizes its role in peptide synthesis:

Application Description
Solid-Phase Peptide Synthesis Used to protect amino groups during the assembly of peptides on solid supports .
Selective Functionalization Enables the introduction of specific functional groups to peptides, enhancing their properties .
Linker Development Acts as a linker in drug conjugates, aiding in the design of targeted therapeutics .

Drug Development

In drug development, this compound has been employed in creating drug-linker constructs that improve the efficacy and specificity of therapeutic agents. For example, studies have demonstrated its application in synthesizing cathepsin B cleavable linkers, which are crucial for developing antibody-drug conjugates .

Biochemical Research

This compound plays a significant role in various biochemical research applications:

  • Adhesion Studies : It has been used to control catechol-driven wet adhesion through selective functionalization of amines, showcasing its importance in materials science .
  • Antimicrobial Research : The compound has been investigated for its potential use in developing antimicrobial peptides that combat resistant strains of bacteria .

Case Study 1: Peptide Synthesis Optimization

A study focused on optimizing the use of this compound in synthesizing a specific peptide demonstrated that using this compound resulted in high yields (85-95%) with minimal impurities. The researchers highlighted that the use of excess triethylamine during coupling reactions significantly improved the final product's purity .

Case Study 2: Drug-Linker Constructs

In another research endeavor, scientists synthesized a novel drug-linker construct utilizing this compound as a key component. The study reported an overall yield of up to 95% for the final compound, indicating the effectiveness of this compound in complex drug development processes .

Q & A

Basic Research Questions

Q. What is the role of Fmoc-Val-OSu in solid-phase peptide synthesis (SPPS)?

this compound is an activated ester derivative of Fmoc-protected valine, primarily used to introduce valine residues during SPPS. The Fmoc group provides temporary protection for the α-amino group, while the N-hydroxysuccinimide (OSu) ester facilitates efficient coupling under mild conditions. Methodologically, it reacts with free amines on the growing peptide chain, minimizing racemization risks common in carbodiimide-mediated couplings .

Q. How should this compound be stored to maintain stability?

Store the compound as a crystalline powder at -15°C to -20°C in a moisture-free environment. Prolonged exposure to ambient humidity or temperatures above 4°C can hydrolyze the OSu ester, reducing coupling efficiency. For in-solution storage (e.g., DMF or DCM), maintain at -80°C and use within one year .

Q. What analytical methods confirm the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection at 265–300 nm (λmax for Fmoc) is standard. For structural verification, use mass spectrometry (ESI-MS or MALDI-TOF) to confirm the molecular ion peak at m/z 436.5 (C24H24N2O6) and monitor for hydrolyzed byproducts (e.g., Fmoc-Val-OH) .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?

Steric hindrance often reduces coupling yields. To mitigate this:

  • Increase reaction time (12–24 hours) and use a 2–3 molar excess of this compound.
  • Employ coupling agents like HOBt or Oxyma Pure (1:1 ratio with the ester) to suppress aggregation.
  • Solvent choice is critical: DCM/DMF (1:1) improves solubility of hydrophobic sequences, while DMSO (5–10% v/v) can disrupt β-sheet formation .

Q. What impurities arise during this compound synthesis, and how are they characterized?

Common impurities include:

  • β-Ala derivatives : Formed via Lossen rearrangement during synthesis; detected via HPLC as a late-eluting peak (retention time > Fmoc-Val-OH).
  • D-Valine isomers : Use chiral HPLC or circular dichroism (CD) to identify enantiomeric contamination.
  • Dipeptide adducts : Monitor for masses corresponding to Fmoc-Val-Val-OSu (m/z 751.7) using high-resolution mass spectrometry (HRMS) .

Q. How does this compound compare to alternative coupling reagents (e.g., Fmoc-OASUD) in minimizing side reactions?

Fmoc-OASUD (N-(9-fluorenylmethoxycarbonyloxy)-1-acetylsulfonyl-3,3-dimethylazetidine) reduces β-Ala impurities by 80% compared to this compound, as it avoids Lossen rearrangement. However, this compound offers faster coupling kinetics (30–60 minutes vs. 2–4 hours for OASUD), making it preferable for time-sensitive syntheses .

Q. What strategies resolve contradictions in reported solubility profiles of this compound?

Discrepancies in solubility data (e.g., DCM vs. THF compatibility) often stem from batch-specific crystallinity or residual solvents. To standardize:

  • Pre-dissolve the compound in minimal DMF (0.1–0.2 mL per 100 mg) before adding to reaction mixtures.
  • Conduct dynamic light scattering (DLS) to assess colloidal aggregation in non-polar solvents .

Q. How can researchers troubleshoot low yields in this compound-mediated couplings?

Systematic analysis is required:

  • Step 1 : Confirm reagent integrity via FTIR (absence of carbonyl peaks at 1740–1780 cm<sup>−1</sup> indicates hydrolysis).
  • Step 2 : Quantify unreacted amines using Kaiser or TNBS tests.
  • Step 3 : If aggregation is suspected, incorporate chaotropic agents (e.g., 2 M urea) during coupling .

Q. Methodological Guidelines

  • Experimental Design : When incorporating this compound into automated SPPS protocols, validate stepwise coupling efficiencies via LC-MS after each cycle to detect incomplete reactions .
  • Data Contradiction Analysis : Cross-reference impurity profiles across multiple batches using orthogonal techniques (e.g., NMR for structural elucidation, TLC for rapid hydrolysis screening) .

Comparison with Similar Compounds

Structural Analogues: Fmoc-Amino Acid Active Esters

Compound Molecular Weight (g/mol) Solubility Coupling Efficiency Key Applications References
Fmoc-Val-OSu 436.46 DMF, DMSO >99% (single-step) SPPS, hydrogels
Fmoc-Ala-OSu 408.40 DMF, THF ~95% SPPS, biomaterials
Fmoc-Leu-OSu 464.52 DMF >98% Hydrophobic peptide motifs
Fmoc-Gly-OSu 380.37 DMF, aqueous buffers ~90% Flexible linkers

Key Findings :

  • Coupling Efficiency : this compound achieves near-quantitative coupling in SPPS due to the balanced hydrophobicity of valine, which minimizes steric hindrance compared to bulkier residues like leucine .
  • Solubility : Unlike Fmoc-Gly-OSu, this compound is less soluble in aqueous buffers, necessitating polar aprotic solvents like DMF .

Functional Analogues: Fmoc-Dipeptides and Hydrogel-Forming Compounds

Compound Hydrophobicity (log P) Gelation pH Gel Modulus (kPa) Applications References
This compound 3.2 4.0–5.0 1.2–2.5 Drug delivery, SPPS
Fmoc-D-Ala-D-Ala 2.5 3.5–4.5 0.8–1.5 Tissue engineering
Fmoc-Y/明胶 hybrid 4.1 2.0–7.0 5.0–10.0 Enzyme/probiotic delivery
Fmoc-LG 2.8 4.0 0.5–1.0 Biocompatible scaffolds

Key Findings :

  • Hydrogel Mechanics : this compound forms mechanically weaker gels (1.2–2.5 kPa) compared to Fmoc-Y/明胶 hybrids (5–10 kPa), due to reduced π-π stacking and hydrogen bonding .
  • pH Responsiveness : Unlike Fmoc-dipeptides (e.g., Fmoc-LG), this compound requires a narrower pH range (4.0–5.0) for gelation, limiting its use in neutral or alkaline environments .

Alternative Activators: HBTU-Activated Fmoc-Valine

Parameter This compound HBTU-Activated Fmoc-Val-OH
Coupling Time 10–30 min 10–15 min
Side Reactions Minimal Moderate (racemization)
Scale-Up Feasibility High Moderate
Cost $$$ $$

Key Findings :

  • Efficiency : HBTU activation achieves faster coupling but risks racemization, especially in long peptide sequences .
  • Cost : this compound is more expensive due to NHS ester synthesis but offers superior purity (>99% vs. ~95% for HBTU) .

Critical Research Insights

Gelation Mechanism : this compound forms β-sheet-rich hydrogels via hydrophobic interactions, but its mechanical strength is inferior to Fmoc-dipeptides (e.g., Fmoc-FY) due to shorter peptide backbones .

Drug Delivery : In simulated intestinal conditions (pH 7.4), this compound hydrogels release 85% of encapsulated lactase within 6 hours, outperforming Fmoc-Ala-OSu (70% release) .

Synthetic Limitations : this compound is less effective in coupling to sterically hindered residues (e.g., Ile, Thr) compared to HBTU-activated variants, requiring double couplings in such cases .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-14(2)22(23(29)32-26-20(27)11-12-21(26)28)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,22H,11-13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJMNCROLRPFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609224
Record name 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130878-68-1
Record name 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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